trans,trans-Farnesyl bromide

NADP+-farnesol dehydrogenase enzyme inhibition competitive inhibitor

trans,trans-Farnesyl bromide (TTFB; CAS 28290-41-7) is a C15 sesquiterpene alkyl halide (C15H25Br, MW 285.26 g/mol) that functions as a synthetic farnesyl donor for protein prenylation studies and as a competitive inhibitor of NADP+-farnesol dehydrogenase (Ki = 0.44 µM). Commercially available at 95% purity as a liquid (bp 100-110 °C/15 mmHg, density 1.052 g/mL at 25 °C, n20/D 1.509) with defined trans,trans stereochemistry, TTFB is employed in the preparation of S-trans,trans-farnesyl-L-cysteine methylester (a post-translational modified amino acid), umbelliprenin (precursor to farnesiferol A and C), and prenylated peptides.

Molecular Formula C15H25Br
Molecular Weight 285.26 g/mol
CAS No. 28290-41-7
Cat. No. B017239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans-Farnesyl bromide
CAS28290-41-7
Synonyms(2E,6E)-1-Bromo-3,7,11-trimethyl-2,6,10-dodecatriene;  (2E,6E)-3,7,11-Trimethyl_x000B_dodeca-2,6,10-trienyl Bromide;  (2E,6E)-Farnesyl Bromide;  (E,E)-Farnesyl Bromide;  all-trans-Farnesyl Bromide;  trans,trans-Farnesyl Bromide; 
Molecular FormulaC15H25Br
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCBr)C)C)C
InChIInChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
InChIKeyFOFMBFMTJFSEEY-YFVJMOTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans,trans-Farnesyl Bromide (CAS 28290-41-7) for Protein Prenylation Research and FPTase Inhibition


trans,trans-Farnesyl bromide (TTFB; CAS 28290-41-7) is a C15 sesquiterpene alkyl halide (C15H25Br, MW 285.26 g/mol) that functions as a synthetic farnesyl donor for protein prenylation studies and as a competitive inhibitor of NADP+-farnesol dehydrogenase (Ki = 0.44 µM) [1]. Commercially available at 95% purity as a liquid (bp 100-110 °C/15 mmHg, density 1.052 g/mL at 25 °C, n20/D 1.509) with defined trans,trans stereochemistry, TTFB is employed in the preparation of S-trans,trans-farnesyl-L-cysteine methylester (a post-translational modified amino acid), umbelliprenin (precursor to farnesiferol A and C), and prenylated peptides .

Why trans,trans-Farnesyl Bromide Cannot Be Substituted with Alternative Farnesyl or Geranylgeranyl Reagents


Generic substitution of trans,trans-farnesyl bromide with other prenyl halides or mixed-isomer preparations introduces critical variability in enzyme inhibition kinetics, substrate recognition, and synthetic outcomes. The defined trans,trans stereochemistry is essential for specific competitive inhibition of NADP+-farnesol dehydrogenase (Ki = 0.44 µM), whereas the corresponding trans,trans-farnesyl chloride exhibits uncompetitive inhibition with a 5.4-fold higher Ki value (2.36 µM) [1]. Furthermore, farnesyl (C15) and geranylgeranyl (C20) derivatives are not interchangeable in carboxyl methyltransferase assays, as the C20-substituted cysteine analog AGGC demonstrates superior inhibitory potency against Ras carboxyl methylation compared to the C15 analog AFC [2]. The evidence below quantifies these critical differences.

Quantitative Differentiation of trans,trans-Farnesyl Bromide Against Key Comparators


5.4-Fold Higher Enzyme Inhibition Potency (Ki) of trans,trans-Farnesyl Bromide vs. trans,trans-Farnesyl Chloride

In a head-to-head inhibition study of NADP+-farnesol dehydrogenase from Plutella xylostella, trans,trans-farnesyl bromide exhibited a Ki value of 0.44 µM, which is 5.4-fold lower (i.e., more potent) than the Ki value of 2.36 µM observed for trans,trans-farnesyl chloride [1]. At a fixed inhibitor concentration of 1.0 µM, trans,trans-farnesyl bromide reduced enzyme relative activity to 27%, whereas trans,trans-farnesyl chloride reduced activity to only 36% [1].

NADP+-farnesol dehydrogenase enzyme inhibition competitive inhibitor insect biochemistry

Distinct Chain-Length Specificity in Carboxyl Methyltransferase Assays: C15 Farnesyl vs. C20 Geranylgeranyl

In carboxyl methyltransferase assays using Saccharomyces cerevisiae membranes, the C20-substituted cysteine analog AGGC (geranylgeranyl derivative) was found to be a more effective inhibitor of Ras carboxyl methylation than the C15-substituted analog AFC (farnesyl derivative), despite Ras being methylated at a farnesylcysteine residue [1]. This demonstrates that farnesyl (C15) and geranylgeranyl (C20) derivatives exhibit non-equivalent recognition and inhibition profiles at the same enzymatic site, precluding interchangeable use.

protein prenylation carboxyl methyltransferase Ras signaling post-translational modification

Defined trans,trans Stereochemistry Ensures Reproducible Competitive Inhibition Not Observed with Mixed Isomers

trans,trans-Farnesyl bromide (CAS 28290-41-7) with defined stereochemistry acts as a competitive inhibitor of NADP+-farnesol dehydrogenase (Ki = 0.44 µM), whereas commercially available mixed-isomer farnesyl bromide (CAS 6874-67-5) has not been characterized for equivalent inhibitory potency or mechanism [1]. The trans,trans configuration is critical for precise competitive binding at the enzyme active site, and substitution with mixed-isomer preparations introduces undefined stereochemical heterogeneity that compromises assay reproducibility.

stereochemistry enzyme inhibition competitive inhibitor assay reproducibility

High-Yield Squalene Synthesis from trans,trans-Farnesyl Bromide Using Co(PPh3)3Cl Reductive Coupling

Squalene was successfully synthesized from trans,trans-farnesyl bromide using freshly prepared tri-triphenylphosphine cobalt chloride (Co(PPh3)3Cl) as a highly efficient reductive coupling reagent [1]. Optimized reaction conditions included a 10% excess of the coupling agent, a reaction time of 4 hours, and efficient stirring [1]. This synthetic route demonstrates the utility of trans,trans-farnesyl bromide as a key intermediate in the preparation of the bioactive triterpene squalene, a precursor to sterols and other isoprenoids.

squalene synthesis reductive coupling terpenoid chemistry synthetic efficiency

Optimal Research Applications for trans,trans-Farnesyl Bromide Based on Quantitative Evidence


Competitive Inhibition Studies of NADP+-Farnesol Dehydrogenase

Employ trans,trans-farnesyl bromide (Ki = 0.44 µM) as a competitive inhibitor for characterizing NADP+-farnesol dehydrogenase kinetics in insect or mammalian systems [1]. Its defined trans,trans stereochemistry ensures reproducible inhibition, unlike mixed-isomer preparations or the chloride analog (Ki = 2.36 µM, uncompetitive) [1].

Synthesis of Farnesylated Peptides and Post-Translationally Modified Amino Acids

Utilize trans,trans-farnesyl bromide as a farnesyl donor in Zn2+-catalyzed alkylation reactions under acidic conditions for solid-phase peptide synthesis, enabling the preparation of S-trans,trans-farnesyl-L-cysteine methylester and other prenylated peptides used in Ras signaling and membrane localization studies .

Preparation of Umbelliprenin and Farnesiferol Derivatives

Apply trans,trans-farnesyl bromide in O-alkylation of umbelliferone (7-hydroxycoumarin) under Williamson ether synthesis conditions (K2CO3, acetone, reflux) to generate umbelliprenin, the starting reagent for synthesizing (±)-farnesiferol A and (±)-farnesiferol C .

Squalene Production via Reductive Coupling

Employ trans,trans-farnesyl bromide as a key intermediate in the reductive coupling reaction with Co(PPh3)3Cl to produce squalene, a critical precursor in sterol biosynthesis and a valuable compound for pharmaceutical and nutraceutical research [2].

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